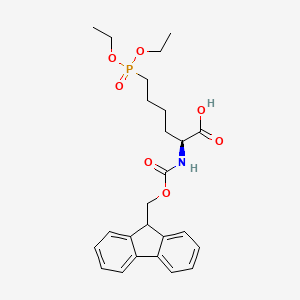

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

説明

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid (CAS: 1217805-35-0) is a synthetic amino acid derivative widely used in peptide synthesis and materials science. Its molecular formula is C₂₅H₃₂NO₇P, with a molecular weight of 489.51 g/mol . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group, a standard protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). The unique diethyl-phosphono moiety at the sixth carbon of the hexanoic acid backbone distinguishes it from conventional amino acid derivatives, offering enhanced chemical versatility. This modification may improve solubility, stability, or metal-chelating properties, making it valuable for synthesizing phosphopeptide mimetics or functionalized biomaterials .

特性

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solid-Phase Peptide Synthesis (SPPS) Approach

One common preparation approach involves SPPS techniques, which incorporate Fmoc-protected amino acids into peptides on a solid resin support. The Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid can be synthesized or incorporated via the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Resin Swelling | Swell Wang Fmoc-Lys(Mtt) resin in dichloromethane (DCM) for 45 min | Ensures resin readiness for coupling |

| 2 | Fmoc Deprotection | Treat with 20% piperidine in N,N-dimethylformamide (DMF), multiple cycles (5, 10, 30 min) | Removes Fmoc protecting group from resin-bound amino acid |

| 3 | Coupling | Add Fmoc-protected amino acid derivative with coupling agents such as DIC/HOAt or TCTU and base (DIPEA) in DMF | Coupling times vary (5–60 min), temperature up to 75°C for enhanced reaction |

| 4 | Washing | Wash resin with DMF, DCM, and 2-propanol between steps | Removes excess reagents and byproducts |

| 5 | Cleavage | Treat resin with trifluoroacetic acid (TFA) cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2 h at room temperature | Releases peptide from resin |

| 6 | Precipitation and Purification | Precipitate crude peptide with cold diethyl ether, centrifuge, and purify by preparative RP-HPLC | Achieves >95% purity |

This SPPS method allows the incorporation of the phosphonated amino acid into peptides with high efficiency and purity (up to 98% purity reported) and is adaptable for scale-up synthesis.

Solution-Phase Synthesis via Asymmetric Alkylation

An alternative approach reported for related Fmoc-protected amino acids involves asymmetric alkylation of chiral Ni(II) complexes of glycine Schiff bases. Although specifically described for trifluoro-substituted analogs, this method can be adapted for the diethyl phosphonate derivative:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Chiral Ni(II)-glycine Schiff Base Complex | React glycine with chiral auxiliary and Ni(II) salt | Provides stereochemical control |

| 2 | Alkylation | Treat complex with alkyl halide bearing phosphonate group (e.g., diethyl phosphonoalkyl iodide) | Controls stereochemistry, high enantioselectivity |

| 3 | Decomplexation | Acidic workup to release Fmoc-protected amino acid | Chiral auxiliary can be recovered and reused |

| 4 | Fmoc Protection | Introduce Fmoc group if not already present | Protects amino group for peptide synthesis |

This method enables large-scale, enantiomerically pure synthesis suitable for protein engineering and drug design applications.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Coupling Reagents | DIC/HOAt, TCTU, PyAOP | Efficient amide bond formation in SPPS |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methylpyrrolidone (NMP) | Solubilize reactants, facilitate resin swelling and washing |

| Temperature | Room temperature to 75°C | Elevated temperature accelerates coupling rates |

| Reaction Time | 5–60 minutes per coupling | Longer times improve coupling completeness, especially for sterically hindered amino acids |

| Fmoc Deprotection | 5–30 minutes with 20% piperidine in DMF | Efficient removal of Fmoc protecting group |

| Cleavage Cocktail | TFA:water:triisopropylsilane (95:2.5:2.5) | Cleaves peptide from resin without damaging side chains |

Optimization of these parameters is critical for maximizing yield, purity, and stereochemical fidelity.

Purification and Characterization

After synthesis, purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using phenyl-hexyl columns with gradients of acetonitrile and 0.1% TFA in water. Purity greater than 95% is routinely achieved.

Characterization methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies chemical structure and stereochemistry.

- Infrared (IR) Spectroscopy: Confirms functional groups such as phosphonate esters and Fmoc.

Typical LC-MS data for the compound show expected m/z values consistent with the molecular formula C25H32NO7P.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| SPPS Incorporation | Use of Fmoc chemistry on solid resin, DIC/HOAt or TCTU coupling | High purity, scalable, compatible with peptide synthesis | Requires specialized equipment, multiple washing steps |

| Asymmetric Alkylation of Ni(II) Glycine Complex | Chiral auxiliary mediated alkylation with phosphonate alkyl halide | High enantioselectivity, large-scale synthesis possible | Multi-step synthesis, chiral auxiliary handling |

| Michaelis-Arbuzov Reaction | Introduction of phosphonate via reaction of alkyl halide with triethyl phosphite | Straightforward phosphonate installation | Requires preparation of suitable alkyl halide precursor |

化学反応の分析

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the diethyl phosphono group.

Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group for further reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates.

科学的研究の応用

Peptide Synthesis

Fmoc-Ahx-P serves as a building block in the synthesis of peptides. Its incorporation into peptide chains allows for the introduction of phosphonated residues, which can modify the biochemical properties of the resulting peptides. This modification can enhance binding affinity and specificity towards biological targets, making it useful in drug design and development.

Neuropharmacology

The compound has shown potential as a selective inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. By modulating glutamate signaling, Fmoc-Ahx-P could be investigated for therapeutic applications in neurological disorders such as epilepsy and neurodegenerative diseases .

Organic Synthesis

Fmoc-Ahx-P is utilized as an intermediate in various organic synthesis processes. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities. The compound's solubility in various solvents aids in its versatility during chemical reactions .

Case Study 1: Peptide Modifications

Research has demonstrated that incorporating Fmoc-Ahx-P into peptide sequences can significantly alter their pharmacokinetic properties. A study investigated the effects of phosphonated amino acids on peptide stability and bioactivity, revealing that peptides containing Fmoc-Ahx-P exhibited enhanced resistance to enzymatic degradation while maintaining receptor binding efficacy .

Case Study 2: Neuropharmacological Effects

In a series of experiments evaluating the neuropharmacological properties of Fmoc-Ahx-P, researchers found that it effectively inhibited glutamate uptake in neuronal cultures, leading to increased extracellular glutamate levels. This finding suggests its potential role as a tool for studying excitatory neurotransmission and its implications in neurotoxicity .

作用機序

The mechanism of action of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amine functionality during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or interactions. The diethyl phosphono group can also participate in various biochemical pathways, depending on the specific application .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid with structurally or functionally analogous compounds. Key differences include protecting groups, side-chain modifications, molecular weights, and applications.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Observations

Protecting Group Strategies :

- The Fmoc group in the target compound allows for base-labile deprotection, compatible with acid-labile Boc (tert-butoxycarbonyl) derivatives .

- Compounds like Fmoc-L-Dap(Alloc,Me)-OH incorporate Alloc, enabling orthogonal deprotection via palladium catalysis, which is critical for complex peptide architectures .

Side-Chain Modifications: The diethyl-phosphono group distinguishes the target compound from simpler derivatives (e.g., 6-(Fmoc-amino)hexanoic acid), enabling phosphorylation mimicry or interactions with metal ions . Hydrophobic modifications (e.g., Fmoc-L-Dap(Octanoyl)-OH) enhance lipid bilayer interactions, while charged groups (e.g., dimethylamino in ) facilitate nucleic acid binding.

Molecular Weight and Solubility: The higher molecular weight of the target compound (489.51 g/mol) compared to unmodified analogs (e.g., 353.42 g/mol for 6-(Fmoc-amino)hexanoic acid) may influence solubility, requiring optimized solvent systems during synthesis .

Applications: The target compound’s phosphono group is pivotal in phosphopeptide mimetics, which are essential for studying phosphorylation-dependent signaling pathways . In contrast, Fmoc-L-Asp-NH₂ serves as a rigid backbone modifier for β-sheet stabilization in structural biology .

Research Findings and Industrial Relevance

- Synthetic Utility: The diethyl-phosphono moiety’s stability under standard Fmoc-SPPS conditions (e.g., piperidine deprotection) has been validated in peptide-drug conjugate synthesis .

- Cost Considerations: At $490/100 mg (Santa Cruz Biotechnology), the target compound is significantly costlier than simpler Fmoc-amino acids (e.g., 6-(Fmoc-amino)hexanoic acid at ~$100/1g), reflecting its specialized role .

- Safety and Handling: Like most Fmoc derivatives, it is non-hazardous under standard laboratory conditions but requires handling in ventilated environments due to fine particulate risks .

生物活性

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a phosphonated amino acid derivative that has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is particularly relevant in the fields of neuropharmacology and peptide synthesis, where it serves as a valuable building block for the development of bioactive peptides and as a tool for studying neurotransmitter systems.

Chemical Structure and Properties

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid features a phosphono group, which enhances its reactivity and biological interactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides stability during peptide synthesis, allowing for selective deprotection under mild conditions.

Structural Formula

The structural formula can be represented as follows:

This structure highlights the incorporation of a phosphono group at the sixth carbon of the hexanoic acid backbone, which is critical for its biological activity.

The biological activity of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. Its phosphono group allows it to mimic certain neurotransmitters, influencing receptor activation and signal transduction pathways.

Neurotransmitter Interaction

Research indicates that this compound may act as an antagonist or modulator of glutamate receptors, which are pivotal in synaptic transmission and plasticity. Specifically, studies have shown that derivatives of 2-amino-6-phosphonohexanoic acid can inhibit NMDA receptor activity, potentially impacting neuronal function and behavior.

Pharmacological Effects

The pharmacological profile of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid includes:

- Antagonistic Activity : It exhibits antagonistic properties at NMDA receptors, which could be beneficial in conditions characterized by excessive glutamate activity, such as excitotoxicity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating excitatory neurotransmission .

Case Studies

- Neuroprotection in Animal Models : In a study examining the effects of phosphonated amino acids on neuronal survival, Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid was administered to mice subjected to excitotoxic injury. Results indicated a significant reduction in neuronal death compared to control groups, highlighting its potential therapeutic application in neurodegenerative diseases.

- Peptide Synthesis Applications : The compound has been utilized in synthesizing modified peptides that target specific biological pathways. For instance, peptides incorporating this amino acid have shown enhanced binding affinity to glutamate receptors, suggesting its utility in drug design .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid compared to structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid | Phosphonated amino acid | NMDA receptor antagonist |

| 2-Amino-6-phosphonohexanoic acid | Similar structure without Fmoc | Selective inhibitor of excitatory amino acid transporter |

| Quisqualic Acid | Agonist at glutamate receptors | Broad receptor activity |

Q & A

Basic: What are the key considerations for synthesizing Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The synthesis involves introducing the phosphono group at the ε-position of the lysine analog. Critical steps include:

- Protection Strategy : Use Fmoc chemistry for the α-amino group, while the phosphono group is protected as a diethyl ester to prevent side reactions during coupling .

- Coupling Efficiency : Activate the carboxyl group with reagents like HBTU/HOBt in DMF to ensure efficient amide bond formation. Monitor coupling completion via Kaiser or chloranil tests .

- Side-Chain Stability : Ensure the diethyl-phosphono group remains intact under piperidine-based Fmoc deprotection conditions (typically 20% piperidine in DMF) .

Advanced: How do steric and electronic effects of the diethyl-phosphono group influence coupling efficiency in peptide sequences?

Methodological Answer:

The bulky diethyl-phosphono group can hinder coupling, especially in sequences with adjacent bulky residues (e.g., Trp, Tyr). Mitigation strategies include:

- Extended Coupling Times : Increase reaction duration (e.g., 2–4 hours) and use double couplings.

- Activation Enhancement : Replace standard activators with COMU or OxymaPure for improved solubility and reduced steric interference .

- Solvent Optimization : Use DCM:DMF (1:1) mixtures to enhance reagent diffusion to the resin-bound peptide .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS confirms molecular weight and detects truncation products .

- NMR Spectroscopy : P NMR (δ ~20–25 ppm) verifies phosphonate integrity, while H/C NMR resolves backbone and side-chain signals .

- Phosphonate-Specific Assays : Malachite green assay quantifies free phosphate post-deprotection to assess ester stability .

Advanced: How can conflicting solubility data for phosphono-containing peptides be resolved during formulation?

Methodological Answer:

Contradictions in solubility (e.g., aqueous vs. organic media) arise from the phosphonate’s amphiphilic nature. Strategies include:

- pH Adjustment : Ionize the phosphonate group at pH >7 to enhance aqueous solubility.

- Co-Solvent Systems : Use tert-butanol/water mixtures or PEG-based buffers to balance hydrophilicity .

- Lyophilization Optimization : Pre-lyophilize peptides with cryoprotectants (e.g., trehalose) to prevent aggregation upon reconstitution .

Basic: What are the primary applications of this compound in drug development?

Methodological Answer:

The phosphonate group mimics phosphate moieties in biological targets, enabling:

- Enzyme Inhibition : Design transition-state analogs for phosphatases or kinases (e.g., HIV protease inhibitors) .

- Targeted Delivery : Conjugation to cell-penetrating peptides (CPPs) via SPPS for intracellular delivery of phosphonate drugs .

- Bioconjugation : Site-specific phosphorylation mimics in antibody-drug conjugates (ADCs) .

Advanced: How does the diethyl-phosphono group affect peptide stability under physiological conditions?

Methodological Answer:

While the diethyl ester protects the phosphonate during synthesis, its hydrolytic lability in vivo requires:

- Esterase Resistance Screening : Test stability in human serum or liver microsomes. Replace diethyl with more stable groups (e.g., aryl esters) if rapid hydrolysis occurs .

- Prodrug Strategies : Design self-immolative linkers that release active phosphonic acid post-cleavage .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to GHS hazard codes in SDS) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of DMF vapors during SPPS .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational modeling optimize the incorporation of this phosphono-amino acid into α-helical peptides?

Methodological Answer:

- MD Simulations : Use AMBER or CHARMM force fields to predict conformational strain caused by the phosphonate’s charge and bulk.

- Electrostatic Potential Mapping : Identify residues that stabilize the phosphonate’s negative charge (e.g., Arg/Lys clusters) .

- Backbone Dihedral Restraints : Apply φ/ψ angle constraints during SPPS to maintain helicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。